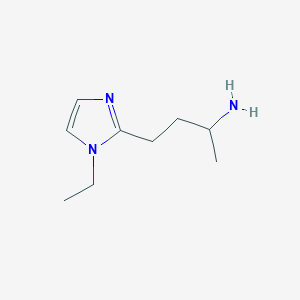
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the imidazole ring and a butan-2-amine group attached to the fourth position. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically proceeds under basic conditions using a strong base such as sodium hydride or potassium carbonate. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 1: Alkylation of Imidazole
- React imidazole with ethyl bromide in the presence of sodium hydride in DMF.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product, 1-ethylimidazole, is isolated by filtration and purified by recrystallization.
-
Step 2: Amination
- React 1-ethylimidazole with 4-bromo-2-butanamine in the presence of a base such as potassium carbonate.
- The reaction mixture is heated under reflux for several hours.
- The product, this compound, is isolated by extraction and purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylimidazole: Contains a phenyl group attached to the second position of the imidazole ring.
4-(1H-Imidazol-1-yl)butan-2-amine: Lacks the ethyl group at the first position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-(1-ethylimidazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-3-12-7-6-11-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |
Clave InChI |
VFPMAPOVEQLYNY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















